2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJASKLDVLUKX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation reaction of 2-bromobenzoyl chloride with 2-methoxybenzaldehyde and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
While comprehensive data tables and case studies for "2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide" are not available in the search results, the information provided allows for an overview of its properties, potential applications, and related research areas.
Overview
"this compound" is a complex organic compound that belongs to the thiazolidinone derivatives class. Thiazolidinones are known for their diverse biological activities and potential therapeutic applications. The compound's structure includes a bromine atom, a methoxy group, and a thiazolidinone core, which contribute to its potential therapeutic applications.
- Molecular Formula : C18H13BrN2O3S2
- Molecular Weight : 449.3 g/mol
- IUPAC Name : 4-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Potential Applications
The biological activity of "this compound" is attributed to its ability to interact with various cellular targets through hydrogen bonding and hydrophobic interactions. The thiazolidinone ring enhances its interaction with biological macromolecules, potentially leading to pharmacological effects.
- Anticancer Activity : Research suggests that compounds similar to this one exhibit anticancer properties. Thiazolidinone derivatives have demonstrated selective cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Thiazolidinone derivatives are also known for their antimicrobial properties, and the structural features of "this compound" may enhance its effectiveness against bacterial and fungal strains.
Mechanism of Action
The mechanism of action for "this compound" involves interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, disrupting cellular processes in microorganisms or cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, though the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives:
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases and proteases, which play crucial roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and metabolic pathways of microorganisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 2-methoxybenzylidene group distinguishes the target compound from analogs with alternative arylidene substituents:
- 5-Nitro-2-furylmethylene (): The nitro-furyl substituent introduces strong electron-withdrawing and polar characteristics, lowering melting points (155–207°C) compared to methoxy/benzylidene derivatives (e.g., 186–190°C for the target compound) .
The 2-bromobenzamide moiety contrasts with:
- 4-Methoxyphenyl acetamide (compound 9 in ): The bromine atom increases molecular weight and lipophilicity (ClogP ~3.5 vs. ~2.8 for methoxy analogs), influencing membrane permeability .
- Acetic acid derivatives (): Carboxylic acid groups improve aqueous solubility but may reduce bioavailability due to ionization at physiological pH .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
*Calculated using ChemDraw. †Estimated based on analogs. ‡Assumed from similar syntheses .
Biological Activity
The compound 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.39 g/mol. The structure features a thiazolidinone core, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Formation of the thiazolidinone core through cyclization reactions.
- Introduction of the benzylidene moiety via condensation reactions.
- Bromination to introduce the bromo substituent.
Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
Antitumor Activity
Research indicates that compounds related to thiazolidinones exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines, such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The IC50 values for some derivatives have been reported as low as 8 μM, indicating potent activity against these cell lines .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are crucial in various signaling pathways associated with cancer and neurological disorders. The compound demonstrated significant inhibition with IC50 values in the nanomolar range for some analogs .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | DYRK1A | < 0.05 |
| Related Compound A | CK1 | 0.028 |
| Related Compound B | GSK3α/β | 0.033 |
The mechanism by which thiazolidinones exert their biological effects often involves:
- Inhibition of kinase activity , leading to disrupted signaling pathways that promote cell proliferation.
- Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors.
Molecular dynamics simulations have suggested that these compounds interact primarily through hydrophobic contacts with their targets, which may explain their potency .
Case Studies
- In vitro Studies : A study investigating the antiproliferative effects of various thiazolidinone derivatives showed that compounds similar to this compound inhibited tumor growth in multiple cell lines with varying degrees of efficacy .
- In vivo Studies : Further research is needed to explore the in vivo efficacy and safety profiles of this compound. Preliminary studies indicate potential for significant therapeutic applications in oncology.
Q & A
Q. What are the key synthetic pathways for preparing this thiazolidinone derivative?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:
- Step 1 : Bromination of the benzamide precursor using NaBr/KBr under acidic conditions (e.g., H₂SO₄) to introduce the 2-bromo substituent .
- Step 2 : Condensation of the thiazolidinone core with 2-methoxybenzaldehyde under reflux in ethanol or THF, catalyzed by piperidine or acetic acid, to form the (Z)-configured benzylidene group .
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 50% EtOAC) yields >80% purity. Confirm identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and thioxo/thiazolidinone signals (δ 4.5–5.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peak at m/z 458.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Advanced Questions
Q. What crystallographic methods resolve the stereochemistry and hydrogen-bonding networks?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, applying anisotropic displacement parameters for non-H atoms .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) for N–H⋯O interactions. ORTEP-3 visualizes the (Z)-configuration of the benzylidene moiety and π-π stacking between aromatic rings .
- Software : WinGX integrates SHELX programs for structure solution and refinement. Hydrogen-bond distances (2.8–3.2 Å) validate stability .
Q. How can contradictions in biological activity data (e.g., antitumor vs. cytotoxicity) be addressed?
- Assay Optimization : Use Design of Experiments (DoE) to test variables (e.g., concentration, incubation time) in MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays to distinguish cytostatic vs. cytotoxic effects .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. What computational strategies support SAR studies for optimizing bioactivity?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., VEGF for antiangiogenic activity). Focus on the benzylidene moiety’s role in hydrophobic pocket binding .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data. Replace the 2-methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance potency .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2.0 Å) to validate binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
